1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

Description

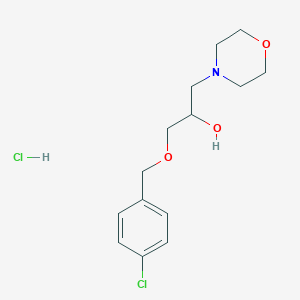

1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a propan-2-ol backbone, with a 4-chlorobenzyloxy substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3.ClH/c15-13-3-1-12(2-4-13)10-19-11-14(17)9-16-5-7-18-8-6-16;/h1-4,14,17H,5-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFMGWYVMZZTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCC2=CC=C(C=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with morpholine, followed by the addition of propanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one Hydrochloride (CAS 1688-45-5)

- Structural Differences :

- Aromatic substituent: 4-methoxyphenyl vs. 4-chlorobenzyloxy.

- Functional group: Propan-1-one (ketone) vs. propan-2-ol (secondary alcohol).

- Impact on Properties :

- The ketone group in the methoxy derivative may reduce hydrogen-bonding capacity compared to the alcohol in the target compound, affecting solubility and metabolic stability.

- The methoxy group (-OCH₃) is less electron-withdrawing than the chloro (-Cl) substituent, altering electronic distribution and reactivity .

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol Hydrochloride (CAS 92727-31-6)

- Structural Differences: Aromatic substituent: 2,4-dimethylphenoxy vs. 4-chlorobenzyloxy. Both compounds retain the propan-2-ol-morpholine backbone.

- Chlorine’s higher electronegativity enhances the polarity of the target compound compared to the methylated analog .

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol

- Structural Differences: Core structure: Benzimidazole-imino vs. chlorobenzyloxy-propanol. Both feature a morpholinopropanol moiety.

- The imino group may participate in additional hydrogen bonding, influencing pharmacokinetics .

Physicochemical and Pharmacological Data

Research Findings on Functional Group Effects

- Morpholine Ring : Enhances water solubility and serves as a hydrogen-bond acceptor, improving bioavailability in polar environments .

- Chlorobenzyloxy Group : Increases lipophilicity compared to methoxy or methyl substituents, favoring membrane permeability and CNS penetration .

- Hydrochloride Salt : Common across all compounds, improving crystallinity and dissolution rates in aqueous media .

Biological Activity

1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for enhancing solubility and bioavailability, along with a chlorobenzyl ether moiety that may contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds similar to 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride may exert their effects through several biological pathways:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells, through mechanisms involving apoptosis and cell cycle arrest .

- Targeting Specific Receptors : The compound may interact with specific adrenergic receptors, particularly alpha1-adrenoreceptors, leading to modulation of apoptosis and cell proliferation in prostate cancer cells .

- Heat Shock Protein Pathways : The activity is also linked to the inhibition of heat shock proteins like HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activity data for 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol HCl | HCT-116 | 11.0 | Induction of apoptosis via TRAP1 inhibition |

| Similar Compound A | HeLa | 0.69 | Apoptosis induction through HSP90 inhibition |

| Similar Compound B | PC3 | <10 | Alpha1-adrenoreceptor antagonism |

Study 1: Antiproliferative Activity

In a controlled study, the antiproliferative effects of 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride were evaluated against HCT-116 and HeLa cells. The results demonstrated significant inhibition at low micromolar concentrations, with an IC50 value of 11 µM for HCT-116 cells. This suggests a potent selective action against cancerous cells while sparing normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of this compound with alpha1-adrenoreceptors in PC3 prostate cancer cells. The study revealed that the compound not only inhibited cell proliferation but also induced significant apoptosis through receptor-mediated pathways. This was evidenced by a marked reduction in receptor expression following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.